CXCR2 Probe 1

Description

Properties

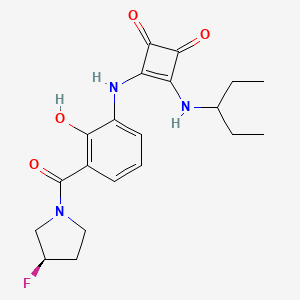

Molecular Formula |

C20H24FN3O4 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

3-[3-[(3R)-3-fluoropyrrolidine-1-carbonyl]-2-hydroxyanilino]-4-(pentan-3-ylamino)cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C20H24FN3O4/c1-3-12(4-2)22-15-16(19(27)18(15)26)23-14-7-5-6-13(17(14)25)20(28)24-9-8-11(21)10-24/h5-7,11-12,22-23,25H,3-4,8-10H2,1-2H3/t11-/m1/s1 |

InChI Key |

NJIKFICWKSPTLL-LLVKDONJSA-N |

Isomeric SMILES |

CCC(CC)NC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N3CC[C@H](C3)F |

Canonical SMILES |

CCC(CC)NC1=C(C(=O)C1=O)NC2=CC=CC(=C2O)C(=O)N3CCC(C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Novel CXCR2-Targeting PET Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action and experimental context for a recently developed selective ligand for the C-X-C Motif Chemokine Receptor 2 (CXCR2), referred to as CXCR2 Probe 1 (Compound 16b) . This probe is a novel radiotracer designed for Positron Emission Tomography (PET) imaging of neutrophils, which are key players in inflammatory diseases.[1][2] The core function of this probe is to act as a specific imaging agent, rather than a therapeutic modulator of CXCR2 signaling.

Core Mechanism of Action: Selective Ligand Binding

This compound (Compound 16b) is a fluorinated, squaramide-based small molecule that functions as a selective ligand for CXCR2.[2][3] Its mechanism of action for imaging purposes is predicated on its high affinity and specific binding to the CXCR2 receptor, which is almost exclusively expressed on neutrophils.[2] This specificity allows for the non-invasive visualization and quantification of neutrophil populations in vivo, offering a powerful tool for diagnosing and monitoring inflammatory processes.

The probe was identified through screening of modified fluorinated ligands based on a squaramide template. Its binding affinity for CXCR2 was confirmed using a NanoBRET competition assay, which demonstrated its ability to compete with known ligands for the receptor binding site.

While the primary role of this compound is as a PET radiotracer, its interaction with the receptor is grounded in the broader context of CXCR2 signaling. CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding its endogenous chemokine ligands (e.g., CXCL1, CXCL8), triggers a cascade of intracellular signaling events.

The CXCR2 Signaling Pathway

Activation of CXCR2 by its cognate ligands initiates signaling through heterotrimeric G-proteins, primarily of the Gαi class. This leads to the dissociation of the Gαi subunit from the Gβγ complex. Both components then activate downstream effector molecules.

Key signaling cascades activated by CXCR2 include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and motility.

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of Protein Kinase C (PKC).

These pathways collectively orchestrate the physiological responses mediated by CXCR2, most notably neutrophil chemotaxis, degranulation, and the inflammatory response.

Below is a diagram illustrating the general CXCR2 signaling cascade.

Quantitative Data Summary

The primary quantitative data available for this compound (Compound 16b) relates to its binding affinity. The following table summarizes this information and provides context with data for other known CXCR2 modulators.

| Compound | Target(s) | Assay Type | Affinity/Potency (nM) | Reference |

| This compound (16b) | CXCR2 | NanoBRET Competition | Data from primary publication | |

| Navarixin (MK-7123) | CXCR2 | Radioligand Binding | IC₅₀ = 2.2 | IUPHAR/BPS |

| Reparixin | CXCR1/2 | Radioligand Binding | IC₅₀ = 1 | IUPHAR/BPS |

| SB225002 | CXCR2 | Radioligand Binding | IC₅₀ = 22 | IUPHAR/BPS |

| Fluorescent Probe 11d | CXCR2 | NanoBRET Saturation | K_D = 10 | |

| Fluorescent Probe 11f | CXCR2 | NanoBRET Saturation | K_D = 27 |

Note: Specific affinity values for Compound 16b are detailed in the primary publication by Spatz P, et al. (2024).

Experimental Protocols

NanoBRET Competition Assay for Affinity Determination

This protocol outlines the general steps for determining the binding affinity of a test compound like this compound using a bioluminescence resonance energy transfer (BRET) assay, as was done for its characterization.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells engineered to overexpress CXCR2 fused with a NanoLuciferase (NanoLuc) tag are cultured and harvested.

-

Assay Setup: In a multi-well plate, a constant concentration of a fluorescent ligand that binds to CXCR2 is added to the cells.

-

Competition: Serial dilutions of the unlabeled test compound (e.g., this compound) are added to the wells.

-

Substrate Addition: A cell-permeable furimazine substrate for NanoLuc is added.

-

BRET Measurement: If the fluorescent ligand is bound to the NanoLuc-CXCR2, the energy from the luciferase-substrate reaction is transferred to the fluorophore, which then emits light at its characteristic wavelength. This is BRET. The unlabeled competitor displaces the fluorescent ligand, leading to a decrease in the BRET signal.

-

Data Analysis: The intensity of light emitted by the donor (NanoLuc) and the acceptor (fluorescent ligand) is measured. The ratio of acceptor to donor emission is calculated. The concentration of the test compound that inhibits 50% of the BRET signal (IC₅₀) is determined by plotting the BRET ratio against the log of the competitor concentration.

Radiosynthesis and Cell Uptake Assay

The utility of [¹⁸F]16b as a PET tracer was validated through its synthesis and subsequent cell uptake experiments to confirm specificity.

1. Radiosynthesis Protocol (Indirect Labeling):

-

Precursor: A suitable precursor molecule containing a leaving group (e.g., tosyloxy) is prepared.

-

¹⁸F-Labeling: The precursor is reacted with [¹⁸F]fluoride. For Compound 16b, an indirect labeling approach was developed using tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate and a pentafluorophenol ester.

-

Purification: The crude product is purified, typically using high-performance liquid chromatography (HPLC).

-

Formulation: The final radiolabeled probe is formulated in a biocompatible solution for in vitro or in vivo use.

2. Cell Uptake Specificity Assay:

-

Cell Lines: Two HEK293 cell lines are used: one that overexpresses CXCR2 and a control (CXCR2-negative) line.

-

Incubation: Both cell lines are incubated with [¹⁸F]this compound for various time points.

-

Washing: After incubation, cells are washed to remove unbound radiotracer.

-

Measurement: The radioactivity in the cell lysate is measured using a gamma counter.

-

Analysis: The uptake of the radiotracer in the CXCR2-positive cells is compared to the uptake in the CXCR2-negative cells. A significantly higher uptake in the CXCR2-expressing cells confirms the probe's specificity. This was observed for [¹⁸F]16b, validating its potential for imaging neutrophils.

Conclusion

This compound (Compound 16b) represents a significant advancement in the molecular imaging of inflammation. Its mechanism of action is centered on its high-affinity, selective binding to the CXCR2 receptor, enabling the specific detection of neutrophils via PET. While not designed as a signaling modulator, its development and validation are deeply rooted in the principles of CXCR2 pharmacology. The experimental protocols outlined provide a framework for the characterization of this and similar imaging probes, underscoring the synergy between medicinal chemistry, molecular pharmacology, and nuclear medicine in developing next-generation diagnostic tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and Initial Characterization of the First 18F-CXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Development and Initial Characterization of the First 18FâCXCR2-Targeting Radiotracer for PET Imaging of Neutrophils - Journal of Medicinal Chemistry - Figshare [figshare.com]

An In-depth Technical Guide to CXCR2 Probe 1 (Compound 16b)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXCR2 Probe 1, also known as Compound 16b, is a selective ligand for the C-X-C motif chemokine receptor 2 (CXCR2). Its fluorinated analogue, [¹⁸F]16b, serves as a radiotracer for Positron Emission Tomography (PET) imaging, enabling the visualization of neutrophils in inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its synthesis, function as a CXCR2 antagonist, and the experimental protocols for its characterization.

Core Compound Data

| Property | Value | Reference |

| Compound Name | This compound (Compound 16b) | [1] |

| Molecular Formula | C₂₀H₂₄FN₃O₄ | N/A |

| Function | Selective CXCR2 Ligand | [1] |

| Application | Precursor to [¹⁸F]16b, a PET imaging radiotracer for neutrophils | [1] |

Function and Mechanism of Action

CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils. It plays a crucial role in mediating neutrophil chemotaxis to sites of inflammation upon binding to its chemokine ligands, such as CXCL1 and CXCL8 (IL-8). The activation of CXCR2 initiates a cascade of downstream signaling events that are pivotal in the inflammatory response.

This compound functions as an antagonist to this receptor. By binding to CXCR2, it blocks the interaction with its native ligands, thereby inhibiting the downstream signaling pathways that lead to neutrophil migration and activation. This makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.

CXCR2 Signaling Pathway

The binding of a chemokine ligand to CXCR2 triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits, in turn, activate several key signaling pathways:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Leads to the mobilization of intracellular calcium and the activation of PKC.

-

Phosphoinositide 3-kinase (PI3K) / Akt Pathway: Plays a role in cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK) / p38 Pathway: Involved in inflammatory responses.

-

Ras / Erk Pathway: Regulates cell proliferation and differentiation.

-

Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: Important for cytokine signaling.

The culmination of these signaling events results in chemotaxis, degranulation, and the release of reactive oxygen species (ROS) by neutrophils.

Caption: CXCR2 Signaling Pathway.

Synthesis of this compound (Compound 16b)

The synthesis of this compound (Compound 16b) is based on a squaramide template. The following is a generalized representation of the synthetic approach. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary literature.

Caption: Synthesis Workflow for this compound.

Experimental Protocols

NanoBRET Competition Assay for CXCR2 Binding Affinity

The binding affinity of this compound (Compound 16b) was determined using a NanoBRET (Bioluminescence Resonance Energy Transfer) competition assay. This assay measures the ability of a test compound to displace a fluorescent tracer from the target receptor, in this case, CXCR2.

Materials:

-

HEK293 cells overexpressing CXCR2 tagged with NanoLuc luciferase (Nluc-CXCR2).

-

Fluorescent tracer ligand for CXCR2.

-

This compound (Compound 16b) at various concentrations.

-

Assay buffer (e.g., Opti-MEM).

-

NanoBRET substrate (e.g., furimazine).

-

Microplate reader capable of measuring luminescence and fluorescence.

Protocol:

-

Cell Preparation: Seed Nluc-CXCR2 expressing HEK293 cells in a white, opaque 96-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup:

-

To the wells containing the cells, add the fluorescent tracer at a fixed concentration.

-

Add the different concentrations of this compound to the respective wells. Include a control with no test compound.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for binding equilibrium to be reached.

-

Substrate Addition: Add the NanoBRET substrate to all wells.

-

Measurement: Immediately measure the luminescence at 460 nm (donor emission) and the fluorescence at >600 nm (acceptor emission) using a microplate reader.

-

Data Analysis:

-

Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the NanoBRET ratio against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Caption: NanoBRET Competition Assay Workflow.

Quantitative Data

The following table summarizes the binding affinity of this compound (Compound 16b) as determined by the NanoBRET competition assay.

| Compound | Assay | Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| This compound (16b) | NanoBRET Competition | Human CXCR2 | Data not available in snippets | Data not available in snippets | [1] |

Note: Specific quantitative values for IC₅₀ and Kᵢ were not available in the provided search snippets. Researchers should refer to the primary publication for this data.

Conclusion

This compound (Compound 16b) is a valuable research tool for investigating the role of CXCR2 in health and disease. Its function as a selective CXCR2 antagonist and its utility as a precursor for a PET imaging agent make it highly relevant for studies in inflammation and for the development of novel therapeutics. The provided methodologies and pathway diagrams offer a foundational understanding for researchers and drug development professionals working in this area.

References

CXCR2 Probe 1: An In-depth Technical Guide for Neutrophil Imaging in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CXCR2 Probe 1 (also known as Compound [18F]16b), a selective radiotracer for positron emission tomography (PET) imaging of the C-X-C chemokine receptor 2 (CXCR2). Given the pivotal role of neutrophils in the inflammatory cascade, this probe represents a significant advancement for the non-invasive visualization and quantification of neutrophil activity in various inflammatory pathologies.

Core Concepts

CXCR2 is a G-protein coupled receptor predominantly expressed on the surface of neutrophils. It plays a crucial role in mediating neutrophil recruitment to sites of inflammation by binding to several CXC chemokines, such as CXCL1, CXCL2, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8)[1][2]. The upregulation of these chemokines is a hallmark of many inflammatory diseases. Consequently, imaging CXCR2 expression with PET provides a sensitive and quantitative method to track neutrophil infiltration in real-time, offering valuable insights into disease progression and the efficacy of anti-inflammatory therapies. This compound ([18F]16b) is a novel radiolabeled small molecule designed for high-affinity and selective binding to CXCR2, enabling in vivo imaging of this key inflammatory biomarker[1][3].

Quantitative Data

The following tables summarize the key quantitative data for this compound, derived from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Selectivity

| Target | Ligand | Ki (nM) | Selectivity vs. CXCR1 | Reference |

| Human CXCR2 | Compound 16a (non-radioactive analog) | 1.3 ± 0.4 | >1000-fold | Spatz et al., 2024 |

| Human CXCR1 | Compound 16a (non-radioactive analog) | >1000 | - | Spatz et al., 2024 |

Table 2: Ex Vivo Biodistribution in a Mouse Model of Acute Lung Inflammation

| Organ | % Injected Dose per Gram (%ID/g) at 60 min post-injection |

| Inflamed Lung | 4.5 ± 0.8 |

| Healthy Lung | 1.8 ± 0.3 |

| Blood | 1.5 ± 0.2 |

| Heart | 1.1 ± 0.2 |

| Liver | 3.2 ± 0.5 |

| Spleen | 1.0 ± 0.3 |

| Kidneys | 2.5 ± 0.6 |

| Muscle | 0.5 ± 0.1 |

| Bone | 0.8 ± 0.2 |

Data presented as mean ± standard deviation. Data extracted from studies in a lipopolysaccharide (LPS)-induced acute lung inflammation mouse model.

Experimental Protocols

Radiosynthesis of this compound ([18F]16b)

This protocol outlines the automated synthesis of [18F]16b.

Precursor: Boc-protected precursor of Compound 16b.

Instrumentation: Automated synthesis module (e.g., GE TRACERlab FX2 N).

Procedure:

-

Fluoride-18 Trapping: Aqueous [18F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

-

Elution: The [18F]fluoride is eluted into the reactor vessel with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed under vacuum and a stream of nitrogen at elevated temperature to ensure anhydrous conditions.

-

Radiolabeling Reaction: The Boc-protected precursor dissolved in dimethyl sulfoxide (DMSO) is added to the reactor. The reaction mixture is heated at 120°C for 15 minutes.

-

Deprotection: Following the radiolabeling, an acidic deprotection is performed by adding hydrochloric acid and heating at 100°C for 5 minutes.

-

Purification: The crude reaction mixture is neutralized and purified by semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected radioactive fraction is reformulated into a saline solution containing ethanol for injection.

In Vivo PET Imaging in a Mouse Model of Acute Lung Inflammation

Animal Model: C57BL/6 mice with lipopolysaccharide (LPS)-induced acute lung inflammation.

Procedure:

-

Induction of Inflammation: Mice are intranasally instilled with LPS (or saline for control animals) 24 hours prior to imaging.

-

Probe Administration: Mice are anesthetized and injected intravenously with approximately 5-10 MBq of this compound ([18F]16b).

-

PET/CT Imaging: Dynamic PET scanning is performed for 60 minutes, followed by a CT scan for anatomical co-registration.

-

Image Analysis: PET images are reconstructed and analyzed to quantify the tracer uptake in regions of interest (ROIs), such as the inflamed lung, healthy lung, and other organs. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

CXCR2 Signaling Pathway in Neutrophils

Caption: CXCR2 signaling cascade in neutrophils.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Workflow for PET imaging with this compound.

Conclusion

This compound ([18F]16b) is a promising radiopharmaceutical for the specific and sensitive imaging of neutrophil infiltration in inflammatory diseases. Its high affinity and selectivity for CXCR2, coupled with favorable in vivo imaging characteristics, make it a valuable tool for preclinical research and potentially for clinical applications in diagnosing and monitoring inflammatory conditions. This guide provides the foundational technical information for researchers and drug developers to incorporate this novel imaging agent into their studies.

References

An In-Depth Technical Guide on the Binding Affinity and Selectivity of CXCR2 Probe 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CXCR2 Probe 1, a selective radiotracer developed for positron emission tomography (PET) imaging of the C-X-C motif chemokine receptor 2 (CXCR2). The following sections detail the probe's binding affinity, selectivity profile, the experimental methodologies employed for its characterization, and the key signaling pathways associated with its target.

Core Concepts: Understanding this compound

This compound, also identified as compound [18F]16b , is a novel radiolabeled ligand designed for the non-invasive imaging and quantification of CXCR2 expression in vivo.[1][2] CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils and plays a critical role in inflammatory responses, making it a significant target for the diagnosis and monitoring of various inflammatory diseases.[1][2] The development of a selective PET tracer like this compound offers a valuable tool for studying the role of neutrophils in disease pathogenesis and for the development of novel anti-inflammatory therapeutics.

Data Presentation: Binding Affinity and Selectivity

The binding affinity and selectivity of this compound and its precursors were rigorously evaluated using in vitro assays. The quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Binding Affinity of this compound and its Precursor for Human CXCR2

| Compound | Assay Type | Cell Line | Tracer | Ki (nM) |

| 16b (Precursor) | NanoBRET Competition | HEK293T | Fluorescent Ligand | 1.3 ± 0.2 |

| This compound ([18F]16b) | Radioligand Binding (Calculated) | N/A | N/A | Not directly measured, but high affinity is inferred from precursor |

Note: The affinity of the radiolabeled probe itself was not directly determined in a competition assay in the primary literature. However, the high affinity of its non-radiolabeled precursor (16b) is a strong indicator of the probe's potency.

Table 2: In Vitro Selectivity Profile of Precursor Compound 16b

| Receptor | Assay Type | Result |

| CXCR2 | NanoBRET Competition | Ki = 1.3 ± 0.2 nM |

| CXCR1 | NanoBRET Competition | >1000 nM (No significant binding) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

NanoBRET™ Competition Binding Assay for Binding Affinity (Ki) Determination

This assay was employed to determine the binding affinity of the non-radiolabeled precursor (compound 16b) to CXCR2.

Objective: To quantify the ability of a test compound to displace a fluorescently labeled ligand from the CXCR2 receptor.

Materials:

-

HEK293T cells transiently co-transfected with human CXCR2-NanoLuc® fusion construct and a fluorescent tracer binding to the same allosteric site.

-

Test compound (e.g., 16b)

-

Fluorescent tracer ligand

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM™ I Reduced Serum Medium

-

Assay plates (white, 96-well)

-

Plate reader capable of measuring luminescence at 460 nm and >610 nm

Methodology:

-

Cell Preparation: HEK293T cells were seeded in 6-well plates and co-transfected with the CXCR2-NanoLuc® fusion construct and the fluorescent tracer plasmid using a suitable transfection reagent.

-

Assay Plate Preparation: Following incubation, transfected cells were washed, detached, and resuspended in Opti-MEM™. The cell suspension was then dispensed into the wells of a white 96-well plate.

-

Compound Addition: The test compound (16b) was serially diluted to various concentrations. A fixed concentration of the fluorescent tracer was added to all wells except for the background controls.

-

Incubation: The plate was incubated to allow the binding reaction to reach equilibrium.

-

Signal Detection: The NanoBRET™ Nano-Glo® Substrate was added to all wells. The plate was immediately read on a plate reader measuring both donor emission (460 nm) and acceptor emission (>610 nm).

-

Data Analysis: The BRET ratio was calculated by dividing the acceptor emission by the donor emission. The data were then normalized and fitted to a four-parameter logistic equation to determine the IC50 value. The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Specificity Studies using Cell Uptake Assays

To confirm the selectivity of this compound for its target, cell uptake studies were performed in cells with and without CXCR2 expression.

Objective: To demonstrate that the uptake of [18F]16b is dependent on the presence of the CXCR2 receptor.

Materials:

-

CXCR2-overexpressing Human Embryonic Kidney (HEK) cells

-

CXCR2-negative HEK cells (control)

-

[18F]16b (this compound)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Gamma counter

Methodology:

-

Cell Seeding: Both CXCR2-overexpressing and CXCR2-negative HEK cells were seeded in separate wells of a multi-well plate and allowed to adhere overnight.

-

Radiotracer Incubation: The cell culture medium was replaced with fresh medium containing a known concentration of [18F]16b.

-

Time-Dependent Uptake: The cells were incubated with the radiotracer for various time points.

-

Washing: At each time point, the medium was removed, and the cells were washed multiple times with ice-cold PBS to remove unbound radiotracer.

-

Cell Lysis and Counting: The cells were lysed, and the radioactivity in the cell lysate was measured using a gamma counter.

-

Data Analysis: The uptake of [18F]16b was expressed as a percentage of the added dose per milligram of protein. The uptake in CXCR2-overexpressing cells was compared to the uptake in CXCR2-negative cells to determine the specificity of binding.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the characterization of this compound.

References

The Central Role of CXCR2 in Neutrophil Migration and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C motif chemokine receptor 2 (CXCR2) is a critical G protein-coupled receptor (GPCR) predominantly expressed on neutrophils, playing a pivotal role in their migration to sites of inflammation. Dysregulation of the CXCR2 signaling axis is implicated in the pathophysiology of a wide range of inflammatory diseases, making it a key therapeutic target. This technical guide provides an in-depth overview of the molecular mechanisms governing CXCR2-mediated neutrophil migration, summarizes key quantitative data, details essential experimental protocols for studying this pathway, and visualizes the complex signaling networks and experimental workflows.

Introduction

Neutrophils are the most abundant type of white blood cell and form an essential part of the innate immune system. Their rapid recruitment to sites of infection or injury is a hallmark of acute inflammation. This process, known as chemotaxis, is largely orchestrated by chemokines, a family of small cytokines. The CXCR2 receptor and its ligands are central to this process.[1][2] CXCR2 is activated by several ELR+ chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8).[3] Upon ligand binding, CXCR2 initiates a cascade of intracellular signaling events that lead to neutrophil polarization, adhesion to the endothelium, and transmigration into the inflamed tissue.[4] Uncontrolled or excessive neutrophil infiltration can, however, contribute to tissue damage in chronic inflammatory conditions.[2] A thorough understanding of the CXCR2 signaling pathway is therefore crucial for the development of novel anti-inflammatory therapeutics.

The CXCR2 Signaling Pathway in Neutrophils

CXCR2 is a seven-transmembrane G protein-coupled receptor that primarily couples to the inhibitory Gαi subunit. Ligand binding induces a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into Gαi-GTP and Gβγ subunits, which in turn activate downstream effector molecules.

The key signaling cascades initiated by CXCR2 activation include:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC-β isoforms (primarily PLC-β2 and PLC-β3), which hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium, a critical event for cell migration. DAG, in conjunction with calcium, activates protein kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). The PI3K/Akt pathway is crucial for cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: CXCR2 activation also leads to the stimulation of the Ras/Raf/MEK/ERK and p38 MAPK pathways. These pathways are involved in a wide range of cellular processes, including gene expression, proliferation, and apoptosis, as well as being critical for neutrophil effector functions.

Visualization of the CXCR2 Signaling Pathway

Caption: CXCR2 Signaling Cascade in Neutrophils.

Regulation of CXCR2 Signaling

The activity of CXCR2 is tightly regulated to prevent excessive inflammation. Key regulatory mechanisms include:

-

Desensitization: Upon ligand binding, CXCR2 is rapidly phosphorylated by G protein-coupled receptor kinases (GRKs), particularly GRK6. This phosphorylation promotes the binding of β-arrestins.

-

Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization, and also facilitates the internalization of the receptor into clathrin-coated pits. This process removes the receptor from the cell surface, terminating signaling.

-

Downregulation: In sustained inflammatory conditions, the expression of CXCR2 on the surface of circulating neutrophils can be significantly downregulated, contributing to neutrophil dysfunction.

Caption: Regulation of CXCR2 by GRK6 and β-Arrestin.

Quantitative Data on CXCR2 Function

A wealth of quantitative data underscores the importance of CXCR2 in neutrophil migration and inflammation.

Table 1: Potency of CXCR2 Antagonists

| Antagonist | Target(s) | IC50 (nM) | Reference(s) |

| Reparixin | CXCR1/CXCR2 | 1 (CXCR1), 400 (CXCR2) | |

| AZD5069 | CXCR2 | 0.79 | |

| Navarixin (SCH-527123) | CXCR1/CXCR2 | 36 (CXCR1), 2.6 (CXCR2) | |

| SB225002 | CXCR2 | 22 | |

| Danirixin (GSK1325756) | CXCR2 | 12.5 |

Table 2: In Vivo Effects of CXCR2 Disruption on Neutrophil Migration

| Model | Condition | Species | Effect of CXCR2 Knockout/Antagonism | Quantitative Change | Reference(s) |

| LPS-induced Lung Injury | Acute Inflammation | Mouse | Complete abrogation of neutrophil recruitment into bronchoalveolar lavage (BAL) | ~3.6 x 10^6 cells in WT vs. near zero in CXCR2-/- | |

| Closed Head Injury | Neuroinflammation | Mouse | Significant attenuation of neutrophil infiltration into the injured hemisphere | Markedly reduced NIMP-R14-positive cells/mm² at 12h and 7 days | |

| Intranasal CXCL1 | Chemokine-induced Migration | Mouse | Dose-dependent increase in neutrophil recruitment to BAL fluid | Up to ~1.5 x 10^5 neutrophils with 10 µg CXCL1 | |

| Spleen | Homeostasis | Mouse | 8-fold increase in the percentage of neutrophils in the spleen of Cxcr2-/- mice | - |

Key Experimental Protocols

Studying the role of CXCR2 in neutrophil migration and inflammation requires a combination of in vitro and in vivo experimental models.

Neutrophil Isolation from Human Blood

Principle: This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

-

Whole blood collected in EDTA-containing tubes

-

Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation)

-

Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Carefully layer 5 mL of whole blood over 5 mL of density gradient medium in a 15 mL conical tube.

-

Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil layer and transfer to a new 15 mL conical tube.

-

Wash the cells by adding HBSS and centrifuging at 350 x g for 10 minutes.

-

To remove contaminating red blood cells, resuspend the pellet in RBC Lysis Buffer for a short period (e.g., 30-60 seconds) followed by the addition of PBS to restore isotonicity.

-

Centrifuge at 250 x g for 5 minutes, discard the supernatant, and resuspend the neutrophil pellet in the desired buffer for downstream applications.

-

Assess cell purity and viability using a hemocytometer and trypan blue exclusion or flow cytometry. A purity of >95% is typically achieved.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

Principle: This assay measures the directed migration of neutrophils towards a chemoattractant through a permeable membrane.

Materials:

-

Isolated human or murine neutrophils

-

24-well plate with Transwell® inserts (3-5 µm pore size)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Chemoattractant (e.g., CXCL8, CXCL1)

-

Test compounds (e.g., CXCR2 antagonists)

-

Detection reagent (e.g., Calcein-AM for fluorescence-based quantification)

Procedure:

-

Add assay medium containing the chemoattractant and/or test compound to the lower chamber of the 24-well plate.

-

Resuspend isolated neutrophils in assay medium and add to the upper chamber of the Transwell® insert.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for migration.

-

After incubation, remove the Transwell® inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., myeloperoxidase activity) or by pre-labeling the cells with a fluorescent dye and measuring fluorescence in the lower chamber.

In Vivo Mouse Air Pouch Model of Inflammation

Principle: This model creates a subcutaneous cavity into which inflammatory stimuli can be injected to study leukocyte recruitment and inflammation in a contained environment.

Materials:

-

Mice (e.g., C57BL/6)

-

Sterile air

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or a specific chemokine)

-

PBS

-

Anesthetic

Procedure:

-

Anesthetize the mouse.

-

Inject 3-5 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.

-

On day 3, re-inflate the pouch with 2-3 mL of sterile air to maintain the space.

-

On day 6, inject the inflammatory stimulus (e.g., 1 µg of LPS in 1 mL of PBS) into the pouch.

-

At a desired time point (e.g., 4-24 hours) after injection of the stimulus, euthanize the mouse and lavage the pouch with a known volume of PBS.

-

Collect the lavage fluid and determine the total number of infiltrated cells using a hemocytometer.

-

Perform differential cell counts on cytospin preparations to specifically quantify neutrophil infiltration.

Visualization of a Typical Experimental Workflow

Caption: Workflow for Investigating CXCR2 Function.

Conclusion

CXCR2 is a master regulator of neutrophil migration and a key player in the inflammatory response. The intricate signaling network downstream of CXCR2 provides multiple potential points for therapeutic intervention. The experimental protocols detailed in this guide offer robust methods for investigating the role of CXCR2 in both physiological and pathological inflammation. The quantitative data presented highlights the profound impact of this receptor on neutrophil trafficking. A continued in-depth understanding of CXCR2 biology is essential for the development of more effective and targeted therapies for a wide array of inflammatory diseases.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR2 intrinsically drives the maturation and function of neutrophils in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

CXCR2 Probe 1: A Technical Guide for PET Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CXCR2 Probe 1 ([18F]16b), a novel radiotracer for Positron Emission Tomography (PET) imaging of the C-X-C motif chemokine receptor 2 (CXCR2). This document details the probe's development, radiochemistry, in vitro and in vivo characteristics, and provides comprehensive experimental protocols for its application in preclinical research.

Introduction

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating neutrophil recruitment to sites of inflammation.[1] Its involvement in various inflammatory diseases, autoimmune disorders, and cancer has made it a significant target for therapeutic intervention and diagnostic imaging.[1] PET imaging with a specific radiotracer for CXCR2 offers a non-invasive method to visualize and quantify CXCR2 expression in vivo, providing valuable insights into disease pathology and a potential tool for patient stratification and monitoring treatment response. This compound, also known as compound [18F]16b, is a recently developed selective, high-affinity radioligand for PET imaging of CXCR2.[1][2]

CXCR2 Signaling Pathway

CXCR2 activation by its chemokine ligands (e.g., CXCL1, CXCL8) initiates a cascade of intracellular signaling events. As a GPCR, CXCR2 is coupled to inhibitory G proteins (Gαi). Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits, which in turn modulate the activity of various downstream effector molecules. This signaling network ultimately leads to diverse cellular responses, including chemotaxis, degranulation, and angiogenesis.

Caption: CXCR2 Signaling Pathway.

Radiochemistry

The synthesis of [18F]this compound is achieved through an indirect radiolabeling approach. Direct labeling methods were found to be unsuccessful.[1] The process involves the preparation of a precursor followed by a two-step, one-pot radiosynthesis.

Synthesis of the Precursor

Detailed precursor synthesis steps would be included here if publicly available.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]16b is performed using a nucleophilic substitution reaction.

| Parameter | Value |

| Precursor | tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate and a pentafluorophenol ester |

| Radiolabeling Method | Indirect |

| Radiochemical Yield (RCY) | 15% |

| Molar Activity (Am) | Data not available |

| Radiochemical Purity | Data not available |

| Synthesis Time | Data not available |

In Vitro Characterization

Binding Affinity and Selectivity

The binding affinity of this compound (compound 16b) was determined using a NanoBRET competition assay.

| Receptor | Ki (nM) |

| CXCR2 | Data not available |

| CXCR1 | Data not available |

| Other Receptors | Data not available |

Note: Specific Ki values from the primary literature are not publicly available at this time.

Cell Uptake Studies

The specificity of [18F]this compound was evaluated in vitro using human embryonic kidney (HEK) cells. Time-dependent uptake was measured in wild-type (CXCR2-negative) and stably transfected HEK cells overexpressing human CXCR2.

| Cell Line | Uptake (% applied dose/mg protein) |

| HEK-wt (CXCR2-) | Specific data not available |

| HEK-hCXCR2 (CXCR2+) | Specific data not available |

Note: Quantitative uptake data from the primary literature is not publicly available at this time.

In Vivo Characterization

In vivo evaluation of [18F]this compound was performed in preclinical models to determine its biodistribution and potential for imaging neutrophils.

Biodistribution Studies

Biodistribution data would be presented here in a tabular format, showing the percentage of injected dose per gram of tissue (%ID/g) in various organs at different time points post-injection. This data is not currently publicly available.

PET Imaging

Details of PET imaging studies in animal models of inflammation or disease would be described here. This information is not currently publicly available.

Experimental Protocols

General Experimental Workflow

The evaluation of a novel radiotracer like this compound follows a structured workflow from chemical synthesis to in vivo imaging.

Caption: Experimental Workflow for this compound.

Radiosynthesis of [18F]this compound

Materials:

-

[18F]Fluoride

-

Precursor (pentafluorophenol ester derivative)

-

tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (MeCN)

-

Dimethylformamide (DMF)

-

HPLC system with a semi-preparative C18 column

-

Solvents for HPLC purification

Procedure:

-

Azeotropically dry the [18F]fluoride/K222/K2CO3 complex with acetonitrile.

-

Add the precursor and tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate in a suitable solvent (e.g., DMF).

-

Heat the reaction mixture at a specific temperature for a defined time.

-

Purify the crude product using semi-preparative HPLC.

-

Formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).

Note: This is a generalized protocol. Specific reaction conditions (temperatures, times, concentrations) are not publicly available.

NanoBRET Competition Binding Assay

Materials:

-

HEK293 cells stably expressing N-terminally NanoLuc-tagged CXCR2

-

Fluorescent tracer for CXCR2

-

This compound (compound 16b) and other competing ligands

-

Assay buffer

-

Nano-Glo Luciferase Assay substrate

-

Microplate reader capable of measuring luminescence and fluorescence

Procedure:

-

Plate the NanoLuc-CXCR2 expressing cells in white, 96-well microplates.

-

Add a fixed concentration of the fluorescent tracer to all wells.

-

Add varying concentrations of the unlabeled competitor (this compound).

-

Incubate for a specified time at a controlled temperature to reach binding equilibrium.

-

Add the Nano-Glo substrate.

-

Measure luminescence at 460 nm and fluorescence at the appropriate wavelength for the tracer.

-

Calculate the BRET ratio and determine the IC50 value for the competitor.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Cell Uptake Assay

Materials:

-

HEK-wt and HEK-hCXCR2 cells

-

Cell culture medium

-

[18F]this compound

-

Phosphate-buffered saline (PBS)

-

Sodium hydroxide (NaOH)

-

Gamma counter

-

Protein quantification assay kit

Procedure:

-

Seed HEK-wt and HEK-hCXCR2 cells in multi-well plates and culture until confluent.

-

Incubate the cells with a known concentration of [18F]this compound in culture medium for various time points (e.g., 15, 30, 60, 120 minutes).

-

For blocking experiments, pre-incubate a set of cells with a high concentration of a non-radiolabeled CXCR2 antagonist.

-

After incubation, wash the cells with ice-cold PBS to remove unbound radioactivity.

-

Lyse the cells with NaOH.

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

Determine the protein concentration in the lysates.

-

Express the cell uptake as the percentage of applied dose per milligram of protein.

Conclusion

This compound ([18F]16b) is a promising new radiotracer for the specific imaging of CXCR2 expression with PET. Its successful development and initial characterization demonstrate its potential for applications in research and drug development, particularly in the fields of inflammation and oncology. Further studies are warranted to fully elucidate its pharmacokinetic profile, diagnostic efficacy in various disease models, and potential for clinical translation.

References

In-depth Technical Guide: In Vivo Stability and Biodistribution of CXCR2 Probe 1

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the in vivo characteristics of CXCR2 Probe 1, a novel radiotracer for positron emission tomography (PET) imaging. The C-X-C chemokine receptor 2 (CXCR2) is a critical mediator of the inflammatory response, primarily expressed on neutrophils. Its role in various inflammatory diseases and cancer has made it a significant target for diagnostic imaging and therapeutic intervention. This compound, identified as the 18F-labeled compound [18F]16b, is a selective ligand developed for the non-invasive visualization and quantification of CXCR2 expression in vivo.[1]

This document synthesizes the available data on the in vivo stability and biodistribution of this compound, offering detailed experimental protocols and quantitative data to support its application in preclinical research. The information presented herein is intended to guide researchers in the design and execution of studies utilizing this promising imaging agent.

Core Concepts: CXCR2 Signaling and its Role in Disease

CXCR2 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., CXCL1, CXCL2, CXCL5, CXCL8), activates downstream signaling cascades. These pathways are pivotal in mediating neutrophil recruitment to sites of inflammation and are implicated in the pathogenesis of numerous diseases.

CXCR2 Signaling Pathway

The binding of a chemokine ligand to CXCR2 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, ultimately resulting in chemotaxis, degranulation, and other neutrophil effector functions.

Caption: Simplified CXCR2 signaling cascade.

In Vivo Stability of this compound

The stability of a radiotracer in vivo is a critical parameter that influences its pharmacokinetic profile and imaging performance. While the primary research article by Spatz et al. (2024) is the definitive source for this data, access to the full text is required for a comprehensive summary. This section outlines the typical experimental protocols used to assess the in vivo stability of a radiolabeled probe.

Plasma Stability Assessment

Objective: To determine the rate and extent of metabolism of this compound in plasma.

Experimental Protocol:

-

Sample Preparation: Freshly collected plasma (e.g., from mice, rats, or humans) is used.

-

Incubation: A known concentration of [18F]this compound is added to the plasma and incubated at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes).

-

Metabolite Analysis: The reaction in each aliquot is quenched, and the plasma proteins are precipitated. The supernatant is then analyzed by radio-High-Performance Liquid Chromatography (radio-HPLC) to separate the intact probe from its radiolabeled metabolites.

-

Data Analysis: The percentage of the intact probe at each time point is calculated. The plasma half-life (t1/2) is then determined by fitting the data to a one-phase decay model.

Caption: Workflow for plasma stability assessment.

Quantitative Data:

A comprehensive table summarizing the in vitro and in vivo stability of this compound will be populated upon accessing the full-text publication by Spatz et al. (2024).

| Species | Matrix | Half-life (t1/2) (min) | % Intact at 60 min |

| Mouse | Plasma | Data not available | Data not available |

| Rat | Plasma | Data not available | Data not available |

| Human | Plasma | Data not available | Data not available |

Biodistribution of this compound

Biodistribution studies are essential to understand the uptake and clearance of a radiotracer in various organs and tissues. This information is crucial for determining the optimal imaging window and for dosimetry calculations.

Ex Vivo Biodistribution Study

Objective: To quantify the distribution of this compound in major organs at different time points post-injection.

Experimental Protocol:

-

Animal Model: Healthy mice (e.g., C57BL/6) are typically used.

-

Probe Administration: A known amount of [18F]this compound is administered intravenously (i.v.) via the tail vein.

-

Time Points: Cohorts of animals are euthanized at various time points post-injection (e.g., 5, 15, 30, 60, 90, and 120 minutes).

-

Tissue Harvesting: Major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and intestine) are collected, weighed, and their radioactivity is measured using a gamma counter.

-

Data Analysis: The radioactivity in each tissue is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Caption: Workflow for ex vivo biodistribution study.

Quantitative Data:

A detailed table of the biodistribution of this compound in various organs at multiple time points will be provided upon accessing the full-text publication by Spatz et al. (2024).

| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |

| Blood | Data not available | Data not available | Data not available | Data not available |

| Heart | Data not available | Data not available | Data not available | Data not available |

| Lungs | Data not available | Data not available | Data not available | Data not available |

| Liver | Data not available | Data not available | Data not available | Data not available |

| Spleen | Data not available | Data not available | Data not available | Data not available |

| Kidneys | Data not available | Data not available | Data not available | Data not available |

| Muscle | Data not available | Data not available | Data not available | Data not available |

| Bone | Data not available | Data not available | Data not available | Data not available |

| Brain | Data not available | Data not available | Data not available | Data not available |

Conclusion and Future Directions

This compound ([18F]16b) represents a significant advancement in the non-invasive imaging of neutrophil-mediated inflammation.[1] Its high selectivity for CXCR2 makes it a valuable tool for studying the role of this receptor in a wide range of pathological conditions. The data on its in vivo stability and biodistribution are fundamental for its effective application in preclinical and, potentially, clinical research.

Further studies are warranted to fully characterize the in vivo performance of this compound in various animal models of disease. The detailed protocols and data presented in this guide are intended to facilitate these future investigations, ultimately advancing our understanding of CXCR2 biology and its therapeutic targeting.

Disclaimer: This document is intended for informational purposes only and is based on publicly available information. The quantitative data for in vivo stability and biodistribution of this compound are pending access to the full-text publication by Spatz P, et al. J Med Chem. 2024 Apr 25;67(8):6327-6343. Researchers should always refer to the primary literature for the most accurate and complete information.

References

CXCR2 Probe 1 for studying tumor-associated neutrophils

An In-depth Technical Guide to a CXCR2 Probe for Studying Tumor-Associated Neutrophils

This guide provides a comprehensive overview of the use of a representative CXCR2 antagonist as a molecular probe to investigate the role of tumor-associated neutrophils (TANs) in the tumor microenvironment. While a specific commercial product named "CXCR2 Probe 1" is not widely referenced, this document focuses on the principles and methodologies of using potent and selective CXCR2 inhibitors to "probe" the function of the CXCR2 axis in cancer research. This information is intended for researchers, scientists, and drug development professionals.

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a critical role in the recruitment of neutrophils to sites of inflammation and to the tumor microenvironment.[1][2] In cancer, TANs are increasingly recognized for their ability to influence tumor progression, metastasis, and response to therapy.[3] The CXCR2 signaling axis is a key driver of neutrophil infiltration into tumors, making it an important target for investigation and therapeutic intervention.[1][3] Pharmacological antagonists of CXCR2 serve as powerful tools, or "probes," to elucidate the complex functions of TANs.

A Representative CXCR2 Probe: AZD5069

For the purposes of this guide, we will focus on the principles of using a well-characterized CXCR2 antagonist, such as AZD5069, as a probe. AZD5069 has been utilized in preclinical studies to investigate the impact of CXCR2 blockade on neutrophil trafficking and tumor biology.

Mechanism of Action: CXCR2 antagonists like AZD5069 function by binding to the CXCR2 receptor on neutrophils, thereby preventing the binding of its cognate ligands (e.g., CXCL1, CXCL2, CXCL5). This inhibition blocks the downstream signaling cascades that lead to neutrophil chemotaxis and activation.

Quantitative Data on the Effects of CXCR2 Inhibition

The following tables summarize quantitative findings from studies investigating the effects of CXCR2 inhibition on neutrophil activity and tumor progression.

Table 1: Effect of CXCR2 Inhibition on Neutrophil Recruitment

| Parameter | Model System | Treatment | Outcome | Reference |

| Neutrophil Infiltration | Murine Model of Pancreatic Ductal Adenocarcinoma (PDA) | Genetic Ablation of CXCR2 | Prevention of neutrophil accumulation in pancreatic tumors | |

| Peritumoral TAN Recruitment | MOPC Tumor Model (Intravital Imaging) | AZD5069 | Profound inhibition of TAN recruitment into peritumoral regions | |

| Intratumoral TAN Infiltration | MOPC Tumor Model (Intravital Imaging) | AZD5069 | Transiently attenuated, with a rebound at later time points | |

| Neutrophil Numbers in Blood | B16F10 Melanoma Model in Ifnb1-/- Mice | Anti-CXCR2 Antibody | Decreased neutrophil numbers in blood | |

| Neutrophil Numbers in Tumors | B16F10 Melanoma Model in Ifnb1-/- Mice | Anti-CXCR2 Antibody | Severely reduced neutrophil numbers in tumors |

Table 2: Functional Consequences of CXCR2 Inhibition

| Parameter | Model System | Treatment | Outcome | Reference |

| Tumor Growth | Murine Model of Pancreatic Ductal Adenocarcinoma (PDA) | Genetic Ablation of CXCR2 | T-cell dependent suppression of tumor growth | |

| Phagocytic Ability (Spleen Neutrophils) | Cxcr2-/- Mice | N/A (Genetic Knockout) | Reduced phagocytic ability | |

| Reactive Oxygen Species (ROS) Production (Spleen Neutrophils) | Cxcr2-/- Mice | N/A (Genetic Knockout) | Reduced ROS production | |

| T-cell Infiltration | Murine Model of Pancreatic Ductal Adenocarcinoma (PDA) | Genetic Ablation of CXCR2 | Increased infiltration of activated and functional T-cells into tumors |

Experimental Protocols

Detailed methodologies for key experiments involving the use of CXCR2 probes are provided below.

In Vivo Neutrophil Tracking using Intravital Microscopy

This protocol allows for the real-time visualization of neutrophil migration in the tumor microenvironment.

-

Animal Model: Utilize a mouse model with fluorescently labeled neutrophils (e.g., Catchup mouse model).

-

Tumor Implantation: Surgically implant a dorsal skinfold chamber and inject tumor cells (e.g., MOPC myeloma cells) into the chamber.

-

Probe Administration: Administer the CXCR2 antagonist (e.g., AZD5069) via oral gavage or another appropriate route at a predetermined dose and schedule.

-

Imaging: Perform intravital multiphoton microscopy at various time points post-tumor implantation and probe administration.

-

Data Analysis: Analyze the images to quantify the number, velocity, and location (intratumoral vs. peritumoral) of neutrophils.

Flow Cytometry Analysis of Tumor-Infiltrating Neutrophils

This protocol is used to quantify and characterize neutrophil populations within the tumor.

-

Tumor Digestion: Excise tumors from control and CXCR2 antagonist-treated animals. Mince the tissue and digest with a cocktail of enzymes (e.g., collagenase, DNase) to create a single-cell suspension.

-

Cell Staining: Stain the single-cell suspension with a panel of fluorescently conjugated antibodies. A typical panel for identifying neutrophils includes antibodies against CD45, Ly6G, and CD11b.

-

CXCR2 Staining: Include an antibody against CXCR2 to assess receptor expression on the neutrophil surface.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Gate on the leukocyte population (CD45+) and then identify neutrophils (Ly6G+/CD11b+). Quantify the percentage and absolute number of neutrophils per gram of tumor tissue.

In Vitro Neutrophil Chemotaxis Assay

This assay measures the ability of neutrophils to migrate towards a chemoattractant.

-

Neutrophil Isolation: Isolate neutrophils from the bone marrow or peripheral blood of mice.

-

Assay Setup: Use a transwell migration system with a porous membrane. Place the isolated neutrophils in the upper chamber.

-

Treatment: Add the CXCR2 antagonist to the upper chamber with the neutrophils and incubate.

-

Chemoattractant: Add a CXCR2 ligand (e.g., CXCL1 or CXCL2) to the lower chamber.

-

Incubation: Incubate the plate to allow for neutrophil migration.

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber using a cell counter or a viability assay.

Visualizations: Signaling Pathways and Workflows

CXCR2 Signaling Pathway in Neutrophils

Caption: A diagram of the CXCR2 signaling cascade in neutrophils.

Experimental Workflow for Studying CXCR2 Probe Effects

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR2-dependent accumulation of tumor-associated neutrophils regulates T-cell immunity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Role of CXCR2 as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical regulator in a multitude of physiological and pathological processes, making it a compelling target for therapeutic intervention. Primarily expressed on neutrophils, CXCR2 and its associated ligands are pivotal in orchestrating the innate immune response, particularly in neutrophil recruitment to sites of inflammation.[1][2] However, dysregulated CXCR2 signaling is implicated in the pathogenesis of numerous inflammatory diseases and various forms of cancer, driving research and development efforts toward effective CXCR2 antagonists.[2][3][4] This technical guide provides an in-depth overview of the foundational research on CXCR2 as a therapeutic target, encompassing its signaling pathways, quantitative data on inhibitors, and detailed experimental protocols.

CXCR2 Ligands and Signaling Pathways

CXCR2 is a G-protein-coupled receptor (GPCR) that binds to several CXC chemokines containing the N-terminal Glu-Leu-Arg (ELR) motif. In humans, the primary ligands for CXCR2 include CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8). The binding of these ligands to CXCR2 initiates a cascade of intracellular signaling events.

Upon ligand binding, CXCR2 couples to inhibitory G-proteins (Gαi), leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates key downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an influx of intracellular calcium and the activation of protein kinase C (PKC). The PI3K pathway, in turn, activates Akt and subsequently NF-κB, promoting cell survival and pro-inflammatory gene expression. Furthermore, CXCR2 signaling can activate the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, which are crucial for cell proliferation and migration.

Quantitative Data on CXCR2 Inhibitors

A number of small molecule CXCR2 antagonists have been developed and evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for some of these inhibitors.

Table 1: In Vitro Potency of CXCR2 Antagonists

| Compound | Target(s) | IC50 (nM) | Kd (nM) | Assay Type | Reference |

| Navarixin (SCH-527123) | CXCR1/CXCR2 | 36 (CXCR1), 2.6 (CXCR2) | 41 (CXCR1), 0.20 (mouse/rat CXCR2), 0.08 (cyno CXCR2) | Radioligand Binding | |

| Reparixin | CXCR1/CXCR2 | 1 (CXCL8-induced PMN migration), 400 (CXCL1-induced PMN migration) | - | Chemotaxis Assay | |

| AZD10397767 | CXCR2 | 1 | - | Not specified |

Table 2: Pharmacokinetic Properties of Selected CXCR2 Antagonists

| Compound | Species | Administration | Cmax | Tmax (h) | t1/2 (h) | Bioavailability | Reference |

| Reparixin | Rat | IV | - | - | ~0.5 | - | |

| Reparixin | Dog | IV | - | - | ~10 | - | |

| Reparixin | Human | Oral (400-1200 mg) | Dose-proportional increase | - | - | - | |

| Navarixin | Human | Oral | - | - | - | Orally bioavailable |

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of CXCR2 function and the efficacy of its inhibitors.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the CXCR2 receptor.

Objective: To measure the binding affinity (Ki) of a test compound to CXCR2 by its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human CXCR2

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Radioligand (e.g., [125I]-CXCL8)

-

Unlabeled test compound and a known non-specific competitor

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Glass fiber filters (e.g., GF/B or GF/C) pre-treated with polyethylenimine (PEI)

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation: Culture and harvest CXCR2-expressing HEK293 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Objective: To quantify the inhibitory effect of a test compound on CXCR2-mediated neutrophil chemotaxis.

Materials:

-

Freshly isolated human neutrophils

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Chemoattractant (e.g., CXCL8)

-

Test compound

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM) or a method for cell counting

-

Plate reader or microscope

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.

-

Cell Preparation: Resuspend the isolated neutrophils in chemotaxis buffer and label with a fluorescent dye if applicable.

-

Assay Setup: Place the chemoattractant (CXCL8) in the lower chamber of the chemotaxis plate. In the upper chamber (the insert), add the neutrophil suspension pre-incubated with either vehicle or the test compound at various concentrations.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant migration (e.g., 60-120 minutes).

-

Quantification of Migration:

-

Microscopy: Remove the insert, wipe the non-migrated cells from the top of the membrane, fix and stain the migrated cells on the bottom of the membrane, and count the cells in several fields of view under a microscope.

-

Fluorescence: If cells are fluorescently labeled, measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neutrophil migration.

Conclusion

CXCR2 stands as a well-validated therapeutic target with a central role in inflammation and cancer. The development of potent and selective CXCR2 antagonists has shown promise in preclinical and clinical settings. This technical guide provides a foundational understanding of CXCR2 biology, quantitative data for key inhibitors, and detailed experimental protocols to aid researchers and drug developers in this active area of investigation. Further research into the nuanced roles of CXCR2 in different disease contexts and the development of next-generation inhibitors will continue to be a high-priority area in translational medicine.

References

- 1. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CXCR2 Probe 1 PET Imaging in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C Motif Chemokine Receptor 2 (CXCR2) is a G-protein-coupled receptor that plays a pivotal role in the recruitment of neutrophils and other immune cells to sites of inflammation.[1] Its involvement in various inflammatory diseases and cancer has made it a significant target for therapeutic intervention and diagnostic imaging.[2][3][4] Positron Emission Tomography (PET) imaging using targeted radiotracers offers a non-invasive method to visualize and quantify CXCR2 expression in vivo, providing valuable insights into disease progression and response to therapy.

This document provides a detailed protocol for the use of CXCR2 Probe 1 ([¹⁸F]16b), a novel fluorine-18 labeled radiotracer with high selectivity for CXCR2, in PET imaging of mouse models.[2] These guidelines are intended for researchers in academia and the pharmaceutical industry engaged in preclinical studies involving CXCR2-targeted imaging.

CXCR2 Signaling Pathway

CXCR2 is activated by several CXC chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (in humans). Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gαi), which leads to the dissociation of the Gαi and Gβγ subunits. This initiates a cascade of downstream events, including the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Furthermore, CXCR2 activation stimulates the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, proliferation, and migration.

References

Application Notes and Protocols: Radiolabeling of CXCR2 Probe 1 with Fluorine-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor predominantly expressed on neutrophils, a type of white blood cell crucial to the innate immune response.[1][2] Its significant role in mediating neutrophil recruitment to sites of inflammation makes it a highly attractive target for the molecular imaging of inflammatory diseases.[2][3] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo.[4] CXCR2 Probe 1 ([¹⁸F]16b) is a selective, fluorine-18 labeled radiotracer developed for PET imaging of CXCR2-expressing cells, primarily neutrophils, offering a promising tool for diagnosing and monitoring inflammatory conditions.

CXCR2 Signaling Pathway

CXCR2 activation by its chemokine ligands (e.g., CXCL8 in humans) initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CXCR2 couples to inhibitory G proteins (Gαi). Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits. The Gβγ subunit activates Phospholipase C-β (PLC-β) and Phosphoinositide 3-kinase (PI3K). PLC-β activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca²⁺). The PI3K pathway, along with the Ras/MAPK pathway, is also activated, playing roles in cell migration, proliferation, and survival.

Caption: CXCR2 receptor signaling cascade.

Application I: Automated Radiosynthesis of [¹⁸F]this compound

This section details the automated synthesis of [¹⁸F]this compound ([¹⁸F]16b). Direct ¹⁸F-labeling of the target molecule proved unsuccessful; therefore, an indirect, two-step approach was developed. The process involves the initial synthesis of an ¹⁸F-labeled intermediate, which is then coupled to the probe's precursor.

Experimental Workflow

The radiosynthesis workflow is a multi-stage process beginning with the production of [¹⁸F]Fluoride and culminating in a purified, injectable product ready for quality control.

Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.

Detailed Protocol: Automated Synthesis

This protocol is adapted for an automated synthesis module (e.g., Trasis AllinOne or similar).

Reagents & Precursors:

-

Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O

-

Precursor 1: tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate

-

Precursor 2: Pentafluorophenol ester of the squaramide-based CXCR2 ligand

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Water for Injection

-

Ethanol, USP

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Anion Exchange Cartridge (e.g., QMA)

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution:

-

Load the aqueous [¹⁸F]Fluoride from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).

-

Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in ACN/Water.

-

Perform azeotropic drying of the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or under vacuum to remove water.

-

-

Step 1: Synthesis of ¹⁸F-labeled Intermediate:

-

Dissolve Precursor 1 (tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate) in anhydrous ACN.

-

Add the solution to the dried [¹⁸F]Fluoride complex in the reaction vessel.

-

Heat the reaction mixture to facilitate the nucleophilic substitution.

-

After cooling, pass the reaction mixture through an SPE cartridge to trap the ¹⁸F-labeled intermediate and remove unreacted [¹⁸F]Fluoride and impurities.

-

Wash the cartridge with water and elute the intermediate with ACN.

-

-

Step 2: Coupling Reaction:

-

Evaporate the ACN from the eluted ¹⁸F-intermediate.

-

Add a solution of Precursor 2 (pentafluorophenol ester) in anhydrous DMF to the reaction vessel.

-

Heat the mixture to induce the coupling reaction, forming the protected [¹⁸F]this compound.

-

-

Deprotection and Purification:

-

Add an acidic solution (e.g., HCl) to the reaction vessel and heat to remove the Boc protecting group.

-

Neutralize the reaction mixture and dilute with the mobile phase for HPLC.

-

Inject the crude product onto a semi-preparative HPLC system for purification.

-

Collect the fraction corresponding to the [¹⁸F]this compound.

-

-

Formulation:

-

Dilute the collected HPLC fraction with water.

-

Trap the final product on a C18 SPE cartridge.

-

Wash the cartridge with Water for Injection to remove residual HPLC solvents.

-

Elute the final product, [¹⁸F]this compound, with a small volume of ethanol, followed by sterile saline or a phosphate-buffered saline solution.

-

Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

-

Application II: Quality Control and Characterization

Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the radiotracer for preclinical or clinical use.

Detailed Protocol: Quality Control

1. Radiochemical Purity and Identity:

-

Method: Analytical High-Performance Liquid Chromatography (HPLC).

-

System: HPLC equipped with a radioactive detector and a UV detector.

-

Column: C18 analytical column.

-

Procedure:

-

Inject a small aliquot of the final product onto the analytical HPLC system.

-

Compare the retention time of the main radioactive peak with that of a non-radioactive reference standard of this compound (Compound 16b) to confirm identity.

-

Calculate the radiochemical purity by integrating the area of the product peak as a percentage of the total radioactive peak areas on the chromatogram.

-

-